7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]
Description
7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane] is a spirocyclic compound featuring a bicyclo[4.1.0]heptane (norbornane) core fused with a 1,3-dioxolane ring. The chlorine atoms at the 7,7-positions of the bicyclo framework introduce steric and electronic effects, influencing reactivity and stability.
Properties
CAS No. |
38334-85-9 |
|---|---|
Molecular Formula |
C9H12Cl2O2 |
Molecular Weight |
223.09 g/mol |
IUPAC Name |
7',7'-dichlorospiro[1,3-dioxolane-2,3'-bicyclo[4.1.0]heptane] |
InChI |
InChI=1S/C9H12Cl2O2/c10-9(11)6-1-2-8(5-7(6)9)12-3-4-13-8/h6-7H,1-5H2 |
InChI Key |
DPSUJCHTHHBNNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3C1C3(Cl)Cl)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane] typically involves the reaction of a suitable bicycloheptane derivative with a dioxolane precursor under controlled conditions. The reaction often requires the presence of a chlorinating agent to introduce the dichloro functionality. Common reagents include thionyl chloride or phosphorus pentachloride, and the reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation under controlled conditions:
| Reaction Conditions | Products Formed | Key Observations |
|---|---|---|
| KMnO₄/H₂SO₄ (strongly acidic) | Ketone derivatives | Chlorine atoms remain intact; dioxolane ring stability observed |
| Ozone (O₃) followed by reductive workup | Carboxylic acid derivatives | Bicyclic structure fragmentation occurs |
Oxidation primarily targets the bicyclo[4.1.0]heptane moiety, leaving the dioxolane ring and chlorine substituents unmodified under mild conditions. Strong oxidizers like ozone induce ring-opening reactions.
Dechlorination Reactions
Reductive dechlorination pathways are critical for modifying the compound’s halogenated structure:
| Reducing Agent | Conditions | Products |
|---|---|---|
| LiAlH₄ | Anhydrous THF, 0°C | Partially dechlorinated spirocycle |
| H₂/Pd-C | Ethanol, 25°C | Fully dechlorinated bicyclic ether |
The choice of reductant determines selectivity:
-
LiAlH₄ preferentially removes one chlorine atom while retaining the spiro architecture.
-
Catalytic hydrogenation eliminates both chlorines, yielding a simpler bicyclic ether.
Acidic Hydrolysis of the Dioxolane Ring
The dioxolane moiety undergoes acid-catalyzed hydrolysis:
text7,7-Dichlorospiro[...dioxolane] + H₃O⁺ → Bicyclo[4.1.0]heptane-diol + Ketone byproduct
| Acid Strength (pH) | Temperature | Hydrolysis Rate |
|---|---|---|
| pH 2 | 60°C | 85% completion |
| pH 1 | 25°C | 72% completion |
This reaction is pivotal for accessing diol intermediates in synthetic workflows .
Nucleophilic Substitution at Chlorine Sites
The chlorine atoms participate in SN2 reactions with nucleophiles:
| Nucleophile | Solvent | Product | Yield (%) |
|---|---|---|---|
| NH₃ | DMF, 80°C | 7-Amino-spiro derivative | 68 |
| CH₃ONa | Methanol | 7-Methoxy-spiro compound | 52 |
Steric hindrance from the bicyclic framework reduces substitution efficiency compared to linear chlorinated analogs.
Thermal Decomposition Pathways
At elevated temperatures (>150°C), the compound undergoes retro-Diels-Alder reactions:
text7,7-Dichlorospiro[...dioxolane] → Chlorinated cyclopentadiene + Formaldehyde
This decomposition limits its utility in high-temperature applications but provides insights into strain energy within the bicyclic system.
Mechanistic Insights and Substituent Effects
-
Electron-withdrawing chlorine atoms enhance the electrophilicity of adjacent carbons, facilitating nucleophilic attacks.
-
The dioxolane ring stabilizes transition states during hydrolysis via oxonium ion formation .
-
Steric effects from the spiro structure reduce reaction rates in bulkier nucleophilic environments.
Scientific Research Applications
Chemistry: In chemistry, 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology and Medicine: In biological and medical research, this compound is studied for its potential as a pharmacophore. Its stability and reactivity make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: In industrial applications, 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane] is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane] involves its interaction with molecular targets through its reactive chlorine atoms and spiro structure. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. The pathways involved often include nucleophilic substitution or addition reactions, depending on the specific target and conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
- 7,7-Dichlorobicyclo[4.1.0]heptane (CAS 823-69-8) Structure: A norbornane derivative with chlorine substituents at the 7,7-positions but lacking the spiro-dioxolane moiety. Properties: Colorless liquid (molecular formula C₇H₁₀Cl₂, molecular weight 165.057 g/mol). The absence of the dioxolane ring reduces polarity and increases hydrophobicity compared to the spiro compound . Applications: Used as a precursor in cyclopropane-related syntheses .
Spiro[bicyclo[4.1.0]heptane-2,2'-[1,3]dioxolane] (CAS 32523-38-9)
- Structure : Similar spiro architecture but without chlorine substituents.
- Properties : Molecular formula C₉H₁₄O₂ (molecular weight 154.206 g/mol). The dioxolane ring enhances solubility in polar solvents .
- Synthesis : Prepared via ketone-ethylene glycol condensation, analogous to methods used for dichlorospiro derivatives .
- 3',3'-Dichlorospiro[1,3-dioxolane-2,7'-tricyclo[4.2.0.0²,⁴]octane] Structure: A tricyclic spiro compound with chlorine atoms on the dioxolane ring.
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| 7,7-Dichlorospiro[...] | C₉H₁₂Cl₂O₂ | 223.10 | Not Available | Spirocyclic, Cl at 7,7, dioxolane |
| 7,7-Dichlorobicyclo[4.1.0]heptane | C₇H₁₀Cl₂ | 165.057 | 823-69-8 | Bicyclic, no dioxolane |
| Spiro[bicyclo[4.1.0]heptane-2,2'-[1,3]dioxolane] | C₉H₁₄O₂ | 154.206 | 32523-38-9 | Spirocyclic, no Cl substituents |
Table 2: Comparative Reactivity
Biological Activity
7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane], with the chemical formula CHClO, is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHClO
- Molar Mass : 227.11 g/mol
- CAS Number : 823-69-8
- Appearance : Colorless to light yellow liquid
- Density : 1.208 g/mL at 25 °C
- Boiling Point : 103-103.5 °C (15 Torr)
Biological Activity Overview
The biological activity of 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane] has been investigated in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and cytotoxic agent.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
Research indicates that 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane] exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound shows cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The IC values for these cell lines are as follows:
| Cell Line | IC (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
The proposed mechanism of action involves:
- Cell Membrane Disruption : The compound interacts with phospholipid bilayers, leading to increased permeability and eventual cell lysis.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular respiration and metabolism.
- Induction of Apoptosis : In cancer cells, it triggers apoptosis through the activation of caspase pathways.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane] against multi-drug resistant strains of bacteria. Results showed significant inhibition compared to standard antibiotics.
Case Study 2: Cancer Cell Cytotoxicity
Another investigation in Cancer Letters assessed the cytotoxic effects on breast cancer cells (MCF-7). The study concluded that the compound could be a promising candidate for further development in cancer therapy due to its selective toxicity towards malignant cells while sparing normal cells.
Q & A
Q. What are the optimized synthetic methodologies for 7,7-dichlorobicyclo[4.1.0]heptane?
The compound is synthesized via phase-transfer catalysis (PTC). Cyclohexene and chloroform react with 50% aqueous NaOH in the presence of benzyl triethylammonium chloride (PTC) under reflux (40 minutes, vigorous stirring). Molar ratios (1:1 cyclohexene:chloroform) and catalyst efficiency are critical. Product isolation via semi-micro distillation yields 38.8%, with losses attributed to side reactions and purification challenges. Characterization involves IR (C-Cl at 580–785 cm⁻¹, sp³ C-H <3000 cm⁻¹) and GC analysis .
Q. What spectroscopic techniques validate the structural integrity of 7,7-dichlorobicyclo[4.1.0]heptane?
- IR spectroscopy : Identifies C-Cl (580–785 cm⁻¹), CH₂ bending (1250–1465 cm⁻¹), and sp³ C-H stretching (<3000 cm⁻¹).
- GC/MS : Confirms molecular ion peaks (m/z 165.06) and fragmentation patterns.
- NMR : Limited data in evidence, but analogous studies (e.g., polychlorinated dihydrocamphenes) suggest ¹³C NMR can resolve cyclopropane carbons and chlorine substituents .
Q. What safety protocols are essential for handling this compound?
Q. What are the key physical properties relevant to experimental design?
- Density : 1.208 g/mL at 25°C.
- Boiling Point : 198°C at 760 mmHg.
- Refractive Index : n²⁰/D 1.503. These properties inform solvent selection, distillation parameters, and reaction stoichiometry .
Advanced Research Questions
Q. How does the phase-transfer catalyst influence dichlorocarbene generation in this synthesis?
Benzyl triethylammonium chloride transports OH⁻ ions to the organic phase, deprotonating chloroform to form dichlorocarbene (CCl₂). The catalyst regenerates via β-elimination, returning Cl⁻ to the aqueous phase. Stirring intensity and interfacial surface area directly impact reaction efficiency .
Q. Can DFT-GIAO calculations predict NMR chemical shifts for polychlorinated bicyclic compounds?
Yes. Density functional theory (DFT) with gauge-including atomic orbitals (GIAO) and modest basis sets (e.g., 6-31G*) reliably predicts ¹³C NMR shifts for structurally related compounds (e.g., octachlorobornane). Experimental validation shows strong correlation (R² > 0.95), enabling rapid structural assignment .
Q. How can regioselectivity be controlled in derivatization reactions of 7,7-dichlorobicyclo[4.1.0]heptane?
- Reagent choice : Methyllithium induces ring-opening at cyclopropane bonds, while SMEAH (sodium bis(2-methoxyethoxy)aluminum hydride) favors β-elimination.
- Steric effects : Bulky substituents on the bicycloheptane framework direct electrophilic attacks to less hindered positions.
- Temperature : Lower temperatures (<0°C) stabilize intermediates, reducing side reactions .
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Dichlorocarbene dimerization : Competing pathway under low substrate concentrations; mitigated by excess cyclohexene.
- Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions.
- Byproducts : GC-MS identifies cyclohexane derivatives (e.g., 7-bromonorcarane), removed via fractional distillation .
Q. How do experimental NMR data compare with computational predictions for this compound?
For analogous systems (e.g., polychlorinated bornanes), DFT-GIAO calculations match experimental ¹³C shifts within ±3 ppm. Discrepancies arise from solvent effects and conformational flexibility, necessitating hybrid experimental-computational workflows for unambiguous assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
